molecular formula C8H6BrFO B580479 3-Bromo-2-fluoro-5-methylbenzaldehyde CAS No. 1257665-03-4

3-Bromo-2-fluoro-5-methylbenzaldehyde

Cat. No.: B580479
CAS No.: 1257665-03-4
M. Wt: 217.037
InChI Key: UWXZGMZIJCSQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-methylbenzaldehyde typically involves the bromination and fluorination of 5-methylbenzaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully monitored to ensure consistent product quality. Techniques such as crystallization and distillation are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-5-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-bromo-2-fluoro-5-methylbenzoic acid, while reduction could produce 3-bromo-2-fluoro-5-methylbenzyl alcohol .

Scientific Research Applications

3-Bromo-2-fluoro-5-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. The molecular targets and pathways involved are typically related to the functional groups present on the compound, such as the aldehyde group, which can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-fluoro-5-methylbenzaldehyde is unique due to the presence of all three substituents (bromine, fluorine, and methyl group) on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

3-bromo-2-fluoro-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXZGMZIJCSQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681848
Record name 3-Bromo-2-fluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-03-4
Record name 3-Bromo-2-fluoro-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.